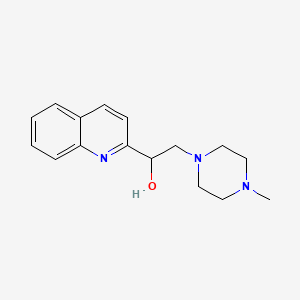
alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol: is a complex organic compound that features a quinoline core structure substituted with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. It may act on protein-tyrosine kinases, inhibiting their activity and affecting various cellular pathways . This inhibition can lead to changes in cell signaling, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
Comparison: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
126921-33-3 |
|---|---|
Molekularformel |
C16H21N3O |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C16H21N3O/c1-18-8-10-19(11-9-18)12-16(20)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,16,20H,8-12H2,1H3 |
InChI-Schlüssel |
YVMAJGKUXBMXJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



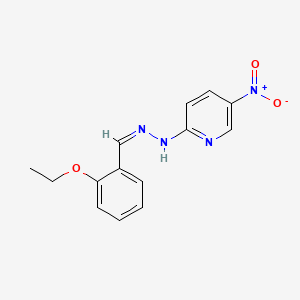


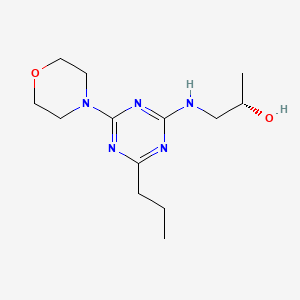
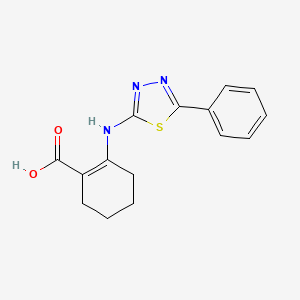
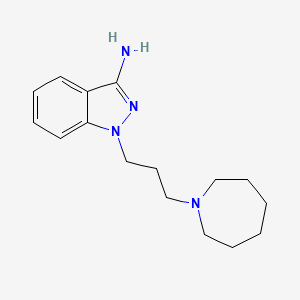
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
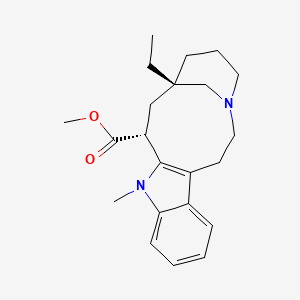
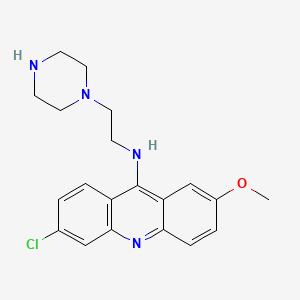
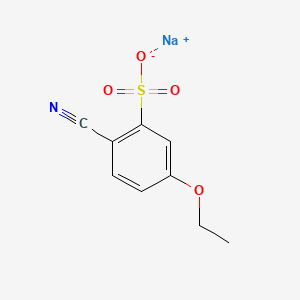

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
